CY-09 Exhibits an Alternative NLRP3 Binding Site and Resistance Profile Compared to MCC950
CY-09 and MCC950 both inhibit the NLRP3 inflammasome but do so via different mechanisms and binding sites. While MCC950 is a highly potent inhibitor (IC50 = 7.5 nM) [1], its activity can be overcome by certain gain-of-function mutations. In contrast, CY-09, despite having a lower potency (IC50 = 6 µM) [1], has been shown to retain efficacy against these same mutations. A study noted that 'no gain-of-function mutations showed full resistance to CY-09,' suggesting it targets residues indispensable for inflammasome assembly [2]. This indicates CY-09 may be the more robust tool for studies involving mutant NLRP3 or for exploring alternative therapeutic avenues where MCC950 fails.
| Evidence Dimension | Inhibitory potency and resistance profile |
|---|---|
| Target Compound Data | IC50 = 6 µM; Maintains activity against NLRP3 mutations that confer resistance to MCC950. |
| Comparator Or Baseline | MCC950 (CRID3): IC50 = 7.5 nM; Activity is abrogated by specific NLRP3 gain-of-function mutations. |
| Quantified Difference | CY-09 is ~800-fold less potent in vitro but exhibits a superior resistance profile, inhibiting mutant NLRP3 that is unresponsive to MCC950. |
| Conditions | Cell-free ATPase assays and cell-based assays with wild-type and mutant NLRP3. |
Why This Matters
For studies on specific disease-associated NLRP3 mutations where MCC950 is ineffective, CY-09 provides a critical alternative chemical probe.
- [1] Seok, J. K., Kang, H. C., Cho, Y. Y., Lee, H. S., & Lee, J. Y. (2020). Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases. *Molecules*, 25(23), 5533. View Source
- [2] Mangan, M. S., Olhava, E. J., Roush, W. R., Seidel, H. M., Glick, G. D., & Latz, E. (2018). Targeting the NLRP3 inflammasome in inflammatory diseases. *Nature Reviews Drug Discovery*, 17(8), 588-606. View Source
